Technical Evaluation Guide: 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole
Technical Evaluation Guide: 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole
This technical guide details the in vitro evaluation framework for 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole , a specific nitro-heterocyclic scaffold.
Based on its pharmacophore—comprising a 1,3-benzodioxole (methylenedioxybenzene) core, a nitro group (warhead), and a 1,3-oxazole ring—this compound represents a class of molecules often investigated for antitubercular , antiparasitic (e.g., Trypanosoma), and antimicrobial activity. The presence of the nitro group suggests a mechanism involving bioreductive activation, while the benzodioxole moiety implies potential interactions with Cytochrome P450 enzymes (specifically CYP inhibition).
Document ID: NBO-EVAL-2024 Version: 1.0 Context: Pre-clinical Lead Optimization & Safety Profiling
Compound Architecture & Physicochemical Profiling
Before initiating biological assays, the researcher must establish the physicochemical baseline. This molecule combines a lipophilic, planar core with a polarizable nitro group.
Structural Logic & Causality
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Benzodioxole Core: Acts as a lipophilic anchor. Risk: Methylenedioxy rings are known "mechanism-based inhibitors" of CYP450s (forming carbene complexes), necessitating early metabolic stability testing.
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Nitro Group (C6): The likely "warhead." In anaerobic or microaerophilic environments (e.g., M. tuberculosis or hypoxic tumors), this group undergoes enzymatic reduction to reactive nitroso/hydroxylamine intermediates, damaging DNA/proteins.
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Oxazole Ring (C5): Provides hydrogen bond acceptor sites (N3) and modulates solubility compared to a phenyl ring.
Physicochemical Characterization Protocol
Objective: Determine solubility limits to prevent false negatives in bioassays.
| Parameter | Method | Target Value (Hit-to-Lead) |
| LogP (Lipophilicity) | Shake-flask method (n-octanol/PBS pH 7.4) | 2.0 – 4.0 |
| Kinetic Solubility | Nephelometry (1% DMSO in PBS) | > 50 µM |
| Thermodynamic Solubility | HPLC-UV (Sat. solution, 24h) | > 100 µg/mL |
| Chemical Stability | Incubation in PBS & SGF/SIF (24h) | > 95% remaining |
In Vitro Efficacy Evaluation (The "Funnel")
Because of the nitro-aromatic motif, the primary evaluation track should focus on organisms capable of nitro-reduction (Bacteria, Parasites) or hypoxic cancer cells.
Primary Screen: Antimicrobial Susceptibility (MIC)
Rationale: Nitro-benzodioxoles often mimic the activity of compounds like nitazoxanide or pretomanid.
Protocol:
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Format: 96-well microdilution plates (CLSI M07-A10 standards).
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Inoculum: 5 x 10^5 CFU/mL.
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Media:
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Aerobic bacteria: Cation-adjusted Mueller-Hinton Broth.
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M. tuberculosis: 7H9 broth + OADC enrichment (essential for nitro-activation assessment).
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Compound Range: 64 µg/mL down to 0.06 µg/mL (serial 2-fold dilution).
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Controls:
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Positive: Rifampicin (TB) or Ciprofloxacin (Gram +/-).
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Negative: DMSO (max 1%).
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Readout: Resazurin (Alamar Blue) fluorescence or Optical Density (OD600) at 24-48h (7 days for TB).
Secondary Screen: Antiparasitic Activity (IC50)
Target: Trypanosoma cruzi or Leishmania donovani. Rationale: The nitro group is the pharmacophore for benznidazole (Chagas disease). Protocol:
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Incubate intracellular amastigotes (infected macrophages) with the compound for 72h.
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Fix and stain (Giemsa or DAPI).
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Metric: Calculate the Selectivity Index (SI) =
. An SI > 10 is required for progression.
ADME & Toxicology (The "Go/No-Go" Gates)
This is the most critical section for this specific molecule. The Nitro group is a genotoxicity flag, and the Benzodioxole is a metabolic liability flag.
Genotoxicity: The Ames Test (OECD 471)
Causality: Nitro groups can be reduced by bacterial nitroreductases in the Ames test strains, causing false positives or true mutagenicity. Protocol:
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Strains: S. typhimurium TA98 and TA100 (detect frameshift and base-pair substitutions).
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Conditions: ± S9 Liver Fraction (metabolic activation).
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Pass Criteria: < 2-fold increase in revertant colonies compared to solvent control.
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Note: If positive in standard Ames, perform the "Nitro-Ames" using nitroreductase-deficient strains (TA98NR, TA100NR) to confirm if mutagenicity is nitro-dependent.
Metabolic Stability & CYP Inhibition
Causality: The benzodioxole ring is often oxidized to a catechol or a carbene intermediate that covalently binds the heme iron of CYP450, irreversibly inhibiting the enzyme.
Workflow:
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Microsomal Stability: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH. Sample at 0, 15, 30, 60 min. Analyze by LC-MS/MS.
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CYP Inhibition (IC50): Use probe substrates (e.g., Midazolam for CYP3A4).
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Pre-incubation Step: Crucial.[1] Incubate compound + Microsomes + NADPH for 30 min before adding the probe substrate.
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Result: If IC50 shifts > 10-fold with pre-incubation, the compound is a Time-Dependent Inhibitor (TDI) . This is a major liability for drug-drug interactions.
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Mechanism of Action (MoA) Visualization
Understanding how the molecule works allows for rational optimization. The following diagram illustrates the hypothetical bioactivation pathway typical for nitro-benzodioxole-oxazoles.
Figure 1: Proposed bioactivation pathway.[2] The nitro group acts as a "Trojan horse," requiring intracellular reduction to exert toxicity against the pathogen.
Evaluation Workflow Summary
The following decision tree outlines the logical progression of experiments.
Figure 2: The "Go/No-Go" decision tree for evaluating nitro-heterocyclic leads.
Data Presentation Standards
When reporting results for this compound, use the following table structure to ensure comparability with literature standards (e.g., Journal of Medicinal Chemistry).
Table 1: Summary of In Vitro Potency and Safety Profile
| Assay | Strain/Cell Line | Metric | Result (Example) | Status |
| Antibacterial | M. tuberculosis H37Rv | MIC | 0.5 µg/mL | Potent |
| Antibacterial | S. aureus (MRSA) | MIC | > 64 µg/mL | Inactive |
| Cytotoxicity | Vero Cells | CC50 | 50 µg/mL | Moderate |
| Selectivity | -- | SI (CC50/MIC) | 100 | Excellent |
| Genotoxicity | S. typhimurium TA98 | Revertants | 1.2x Control | Pass |
| Metabolism | Human Microsomes | CL_int | 45 µL/min/mg | High Clearance |
References
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Bhat, Z. et al. (2017). Oxazole derivatives as potential antimicrobial agents: A review. Indo American Journal of Pharmaceutical Sciences. Link
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Zhang, H. et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Link
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Palmer, B.D. et al. (2015). Synthesis and antimicrobial activity of binaphthyl-based, functionalized oxazole peptidomimetics. PubMed. Link
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OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. Link
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Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11. Link
